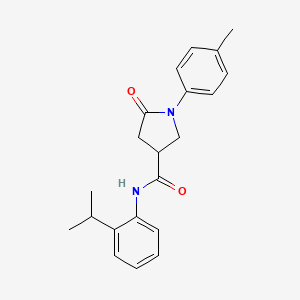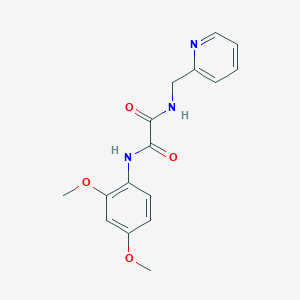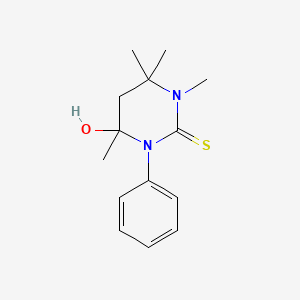![molecular formula C16H13Cl2NO B3878024 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3878024.png)
3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one
Übersicht
Beschreibung
3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DCF, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. DCF belongs to the class of chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one is not fully understood. However, several studies have suggested that 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt/mTOR pathway. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been shown to exhibit various biochemical and physiological effects. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been reported to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9, which are involved in inflammation and cancer progression. Moreover, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, including SOD and catalase. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has also been reported to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in its pure form through recrystallization. Moreover, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one has some limitations for lab experiments. 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one is relatively insoluble in water, which can limit its bioavailability and cellular uptake. Moreover, 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one can exhibit cytotoxicity at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one. One potential direction is to explore the potential of 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one as a therapeutic agent for neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Another potential direction is to investigate the synergistic effects of 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one with other anticancer agents, including chemotherapy drugs and targeted therapies. Moreover, future studies can focus on improving the bioavailability and cellular uptake of 3-[(3,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one by developing novel delivery systems.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dichloroanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-13-7-8-14(17)15(18)10-13/h2-10,19H,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAINXKLXTLABTA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}nicotinic acid](/img/structure/B3877956.png)

![methyl 6'-amino-5'-cyano-2'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3877970.png)

![5-methyl-2-phenyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3878000.png)

![2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3878018.png)
![2-{methyl[(methylamino)carbonothioyl]hydrazono}propanal N,N'-dimethylthiosemicarbazone](/img/structure/B3878026.png)
![ethyl 2-{3-[(4-chlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878028.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878037.png)
![3-[4-(allyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B3878045.png)
![3-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B3878052.png)
![ethyl 2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878053.png)
![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878058.png)